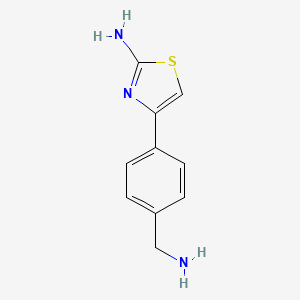

4-(4-(Aminomethyl)phenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(aminomethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,5,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXAFKJKGUIHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Foundational Strategies for Thiazole (B1198619) Core Construction

The formation of the 2-aminothiazole (B372263) ring is a cornerstone of the synthesis. This heterocyclic system is commonly constructed through condensation reactions that form the requisite carbon-sulfur and carbon-nitrogen bonds.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most prevalent and reliable methods for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide-containing compound. researchgate.net For the synthesis of a 2-aminothiazole, thiourea (B124793) is the standard reagent.

The general mechanism proceeds via nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic thiazole ring. To synthesize the target compound, a key intermediate would be an α-halo-4'-(protected aminomethyl)acetophenone or a precursor like 2-bromo-1-(4-cyanophenyl)ethan-1-one. The cyano or protected amine group prevents unwanted side reactions.

Over the years, numerous variants of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder conditions. These include the use of various catalysts and energy sources. nih.gov

| Catalyst/Condition | Starting Materials | Solvent | Advantages |

| Copper Silicate | Substituted Phenacyl Bromides, Thiourea | Ethanol | Heterogeneous, reusable catalyst; rapid process; high yield. nanobioletters.com |

| Silica (B1680970) Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ethanol/Water | Green, reusable catalyst; applicable to one-pot multi-component reactions. nih.gov |

| Microwave Irradiation | α-haloketones, Thiourea | Various | Reduced reaction times, often higher yields, improved energy efficiency. bepls.comresearchgate.net |

| Ultrasonic Irradiation | α-haloketones, Thiourea | Various | Milder conditions, shorter reaction times. nih.govbepls.com |

This table presents variants of the Hantzsch synthesis applicable to forming 4-aryl-2-aminothiazole scaffolds.

Thiourea is the quintessential building block for installing the 2-amino group onto the thiazole ring during cyclization. nih.gov Its reaction with α-dicarbonyl or α-halocarbonyl compounds is a direct and efficient route. nanobioletters.comlookchem.com In the context of synthesizing 4-(4-(aminomethyl)phenyl)thiazol-2-amine, the reaction would involve thiourea and a suitably substituted phenacyl halide, such as 2-bromo-1-(4-(azidomethyl)phenyl)ethanone or 2-bromo-1-(4-cyanophenyl)ethanone. The azido (B1232118) or cyano group can later be reduced to the required aminomethyl functionality.

The process is robust and has been adapted for solid-phase synthesis, where thiourea derivatives are reacted with resin-bound α-bromoketones to generate libraries of 2-aminothiazoles. rsc.org This highlights the versatility and foundational importance of thiourea in constructing this class of compounds.

Approaches for Incorporating the 4-(4-(Aminomethyl)phenyl) Moiety

The introduction of the specific side chain can be achieved either by starting with a pre-functionalized phenyl precursor that is then used to build the thiazole ring, or by functionalizing a pre-formed thiazole intermediate.

An alternative synthetic strategy involves first constructing a thiazole ring bearing a precursor functional group, which is subsequently converted to the aminomethyl group. A highly effective method for this transformation is reductive amination. organic-chemistry.org

This approach would begin with the synthesis of 4-(4-formylphenyl)thiazol-2-amine or 4-(4-cyanophenyl)thiazol-2-amine.

Starting with an Aldehyde: The intermediate 4-(4-formylphenyl)thiazol-2-amine can be reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form an imine in situ. This imine is then reduced without isolation using a hydride-based reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final primary amine. nih.gov

Starting with a Nitrile: The intermediate 4-(4-cyanophenyl)thiazol-2-amine can be reduced to the desired aminomethyl group. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel or Palladium on carbon (Pd/C).

This strategy offers flexibility, as the core thiazole can be prepared and purified before the final, often sensitive, amine functionality is introduced.

Modern cross-coupling reactions provide a powerful means to form the carbon-carbon bond between the thiazole core and the phenyl ring. The Suzuki coupling is a particularly relevant example. mdpi.com

A plausible pathway could involve:

Route A: Coupling of a 2-amino-4-halothiazole (e.g., 4-bromothiazol-2-amine, with the amino group potentially protected) with a (4-(protected-aminomethyl)phenyl)boronic acid derivative.

Route B: Coupling of a 4-phenyl-boronic acid-substituted 2-aminothiazole with a halo-benzylamine derivative.

The Suzuki reaction is known for its high tolerance of functional groups, although protection of the 2-amino and the aminomethyl groups (e.g., as Boc-amides) is often necessary to prevent side reactions and ensure high yields.

| Thiazole Precursor | Phenyl Precursor | Coupling Type | Key Features |

| 2-(Boc-amino)-4-bromothiazole | (4-((Boc-amino)methyl)phenyl)boronic acid | Suzuki | Requires synthesis of both protected precursors. |

| 2-(Boc-amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | 1-(bromomethyl)-4-iodobenzene (followed by amination) | Suzuki | Builds the C-C bond before introducing the amine. |

| 4-(4-Bromophenyl)thiazol-2-amine | N/A (Functionalization follows) | N/A | Precursor for subsequent functionalization, not direct coupling of the final moiety. |

This table outlines potential strategies for forming the C-C bond between the thiazole and phenyl rings via cross-coupling reactions.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact and improve efficiency. bepls.comresearchgate.net These approaches focus on reducing the use of hazardous solvents, catalysts, and reagents, while also lowering energy consumption. bohrium.com

For the synthesis of this compound and related structures, several green techniques are applicable:

Microwave-Assisted Synthesis: This technique often leads to dramatic reductions in reaction times, increased yields, and higher product purity by enabling rapid and uniform heating. bepls.com

Ultrasonication: The use of ultrasound can promote reactions at lower temperatures, reducing energy costs and potentially minimizing side-product formation. nih.gov

Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal. Hantzsch synthesis has been successfully performed in aqueous media. bepls.comresearchgate.net

Reusable Catalysts: The development of solid-supported or heterogeneous catalysts simplifies product purification, as the catalyst can be removed by simple filtration and reused, reducing waste and cost. nih.govnanobioletters.com

Multi-component Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single step (a one-pot reaction) to form the product improves atom economy and reduces the number of purification steps required. nih.gov

These advanced methods offer more sustainable and efficient alternatives to traditional synthetic protocols for constructing the thiazole framework.

Catalytic Systems in Thiazole Synthesis (e.g., Copper Silicate, Iodine)

Catalysis plays a crucial role in modern organic synthesis by providing milder reaction conditions and enhancing reaction rates. In thiazole synthesis, both metal and non-metal catalysts are employed to facilitate the key bond-forming steps.

Iodine: Molecular iodine has been established as a versatile and mild catalyst for the Hantzsch synthesis of 2-aminothiazole derivatives. researchgate.net It can be used to catalyze the condensation of bromoketones with thiourea, leading to the formation of pure products rapidly and under gentle conditions. researchgate.net Furthermore, iodine can be used to generate the α-haloketone in situ from a methyl ketone, which then reacts with thiourea in a one-pot synthesis. This approach avoids the direct handling of lachrymatory and noxious α-halocarbonyl compounds. benthamdirect.com

Copper: Copper catalysts are also effective in the synthesis of thiazoles. A novel one-pot method utilizes a Cu(II)-iodine catalyzed Hantzsch condensation, where copper acetate (B1210297) facilitates the continuous regeneration of iodine, allowing for the use of catalytic quantities of both. benthamdirect.com This system efficiently produces a broad range of 2-aminothiazole derivatives from various methyl aryl ketones and thiourea. benthamdirect.com Copper complexes immobilized on supports, such as silica nanoparticles or magnetic nanoparticles, have also been developed as highly efficient and reusable heterogeneous catalysts for the synthesis of thiazole derivatives through the condensation of 2-bromoacetophenone (B140003) derivatives with benzothioamide. jsynthchem.com These solid-supported catalysts offer advantages like easy separation from the reaction mixture and potential for recycling. jsynthchem.comtandfonline.com A copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols provides another straightforward strategy for constructing functionalized thiazoles. acs.org

| Catalyst System | Starting Materials | Key Features |

| Molecular Iodine | Bromoketones, Thiourea | Mild conditions, rapid reaction, high purity. researchgate.net |

| Cu(II)-Iodine | Methyl aryl ketones, Thiourea | In situ generation of α-iodoketone, catalytic iodine use. benthamdirect.com |

| Immobilized Copper Nanocatalyst | 2-Bromoacetophenones, Benzothioamide | Heterogeneous, reusable, environmentally friendly. jsynthchem.com |

| Copper(I) | Thioamides, Ynals, Alcohols | Three-component reaction, high step economy. acs.org |

Application of Non-Conventional Heating Methods (e.g., Microwave Irradiation, Grinding, Ultrasound)

To accelerate reaction rates, improve yields, and promote greener chemical processes, non-conventional heating and energy sources have been widely adopted in thiazole synthesis.

Microwave Irradiation: Microwave-assisted organic synthesis has proven to be a powerful tool for the rapid and efficient construction of heterocyclic compounds, including thiazoles. The Hantzsch thiazole synthesis, when performed under microwave heating, often results in significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.govbeilstein-journals.org This technique has been successfully applied to synthesize a wide variety of thiazole derivatives, including complex fused-ring systems like thiazolo[5,4-f]quinazolin-9(8H)-ones. mdpi.comnih.gov Microwave irradiation can be conducted in various solvents or even under solvent-free conditions, further enhancing the environmental credentials of the synthesis. semanticscholar.org

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry technique used for thiazole synthesis. Ultrasound-assisted synthesis offers benefits such as high yields, short reaction times, and high product purity, often under mild, solvent-free conditions. tandfonline.com The condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles, for example, proceeds efficiently under ultrasound irradiation at room temperature. kjscollege.com This method enhances reaction rates through the physical phenomena of acoustic cavitation. tandfonline.comnih.gov

| Method | Advantages | Example Application |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. researchgate.netnih.gov | Hantzsch synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov |

| Ultrasound | High yields, short reaction times, mild conditions, often solvent-free. tandfonline.comkjscollege.com | Synthesis of thiazole derivatives using a chitosan-based biocatalyst. nih.gov |

| Grinding (Mechanochemistry) | Solvent-free, energy-efficient. | Not explicitly detailed in provided sources but mentioned as a new tool. |

Synthetic Routes to Structurally Related and Hybrid Thiazole Analogues

The core aminothiazole scaffold is a versatile platform for the synthesis of more elaborate molecules, including fused heterocyclic systems, Schiff bases, and peptidomimetics, which are of significant interest in drug discovery.

Thiazole-Fused Heterocycles (e.g., Quinazolones, Benzofuroxans, Oxadiazoles)

Fusing the thiazole ring with other heterocyclic systems generates polycyclic structures with unique chemical and biological properties.

Thiazole-Fused Quinazolones : The synthesis of these complex scaffolds, such as thiazolo[5,4-f]quinazolin-9(8H)-ones, has been achieved through multi-step sequences. mdpi.comnih.gov A common strategy involves the construction of a polyfunctionalized benzothiazole (B30560) precursor, which is then cyclized to form the fused quinazolinone ring system. mdpi.comnih.gov Microwave-assisted technology is frequently employed to facilitate key steps, such as the Dimroth rearrangement, in these synthetic pathways. nih.gov

Thiazole-Fused Oxadiazoles : The synthesis of thiazolo[3,2-b] benthamdirect.comresearchgate.netnih.govtriazole substituted 1,3,4-oxadiazoles has been reported. These syntheses often start from a mercapto-triazole which is first used to construct the thiazolo[3,2-b] benthamdirect.comresearchgate.netnih.govtriazole core, followed by the attachment and formation of the oxadiazole ring. researchgate.net

Thiazole-Fused Benzofuroxans : While specific synthetic routes for thiazole-fused benzofuroxans were not detailed in the provided search results, the general strategy would involve reacting a suitably functionalized aminobenzothiazole with reagents known to form the benzofuroxan (B160326) ring or by constructing the thiazole ring onto a pre-existing benzofuroxan scaffold.

Aminothiazole Schiff Bases

Schiff bases, or imines, are readily synthesized from 2-aminothiazole derivatives. The synthesis involves the condensation reaction between the primary amino group of the thiazole and the carbonyl group of an aldehyde or ketone, typically under mild acidic conditions. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) bond. researchgate.net These Schiff bases are significant intermediates for the synthesis of other heterocyclic compounds and are also investigated for their own biological activities. researchgate.netnih.govmdpi.com Microwave irradiation can be used to accelerate the formation of aminothiazole compounds that are precursors to these Schiff bases. sjpas.com

Amino Acid-Derived Thiazole Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides. Incorporating a thiazole ring into an amino acid or peptide backbone can confer specific conformational constraints and improve metabolic stability. The synthesis of chiral thiazolyl amino acid building blocks often starts from standard protected amino acids like asparagine or glutamine. acs.orgacs.org The amide side chain is converted to a thioamide, commonly using Lawesson's reagent, which then undergoes a Hantzsch-type cyclocondensation with a reagent like bromopyruvic acid to form the thiazole ring while retaining the stereochemistry of the starting amino acid. acs.org These orthogonally protected thiazolyl amino acids can then be used in solid-phase peptide synthesis (SPPS) to create small molecule libraries or cyclic peptidomimetics. acs.orgacs.orgresearchgate.netrsc.org

Synthesis of N-(2-(Aminomethyl)phenyl)thiazole-4-carboxamide Derivatives

A specific multi-step synthetic route has been developed for N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives. google.comgoogle.com The synthesis begins with the cyclization of thiourea and ethyl 3-bromopyruvate (B3434600) to form the 2-aminothiazole-4-carboxylate core. This is followed by a series of functional group transformations:

Acetylation of the 2-amino group.

Hydrolysis of the ethyl ester at the 4-position to a carboxylic acid.

Conversion of the carboxylic acid to a more reactive acid chloride .

Acylation of this acid chloride (intermediate 4) with a mono-Boc-protected aminobenzylamine (intermediate 5).

Deprotection of the Boc group to reveal the primary aminomethyl group.

Finally, reaction with various aroyl chlorides to yield the target N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives. google.comgoogle.com

This pathway allows for the systematic introduction of diverse aromatic groups at the terminal amine, facilitating the creation of a library of related compounds.

Spectroscopic and Crystallographic Data Unattainable for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific chemical compound This compound is not publicly available at this time.

Extensive queries were performed to locate research findings on the structural and electronic properties of this compound. However, no published studies containing the requisite data for the specified analytical techniques were identified. The search included targeted inquiries for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR or ¹³C NMR spectra, including chemical shifts, coupling constants, or structural assignments, could be found for this specific molecule.

Mass Spectrometry (MS): Information regarding the molecular ion peak, fragmentation patterns, or high-resolution mass spectrometry data for this compound is not present in the accessed resources.

Infrared (IR) Spectroscopy: There are no available IR spectra detailing the characteristic vibrational frequencies of the functional groups within the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Data on the electronic absorption properties, such as the maximum wavelength of absorption (λmax), for this compound have not been reported.

X-ray Diffraction Analysis: No crystallographic data, including single-crystal or powder X-ray diffraction results, are available, which would be necessary to describe its solid-state molecular and supramolecular structure.

While data exists for structurally related compounds, such as 2-amino-4-phenylthiazole (B127512) and other derivatives, the strict focus of this article on This compound precludes the inclusion of information from these analogous structures. The absence of a dedicated CAS (Chemical Abstracts Service) number for this compound further suggests its novelty or limited reporting in the scientific literature.

Consequently, the generation of a detailed article with the requested data tables and in-depth analysis for each specified section is not possible until such experimental data becomes publicly available through peer-reviewed research.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction for Definitive Structure Determination

No crystallographic data tables (unit cell parameters, space group, etc.) are available.

No information on bond lengths, bond angles, and torsion angles specific to this compound's crystal structure has been published.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without the crystal structure, a detailed and accurate analysis of the specific hydrogen bonding networks and π-π stacking interactions within the crystal lattice of 4-(4-(Aminomethyl)phenyl)thiazol-2-amine is not possible.

Crystallographic Challenges and Advanced Refinement Techniques

There is no documented information regarding any challenges encountered during the crystallization or structural refinement of this specific compound.

Biological Activity Profiling and Mechanistic Investigations in Preclinical Research

Antimicrobial Activity Research

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their antimicrobial properties. nih.gov Research has explored the efficacy of derivatives against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria.

Derivatives of 2-aminothiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the core structure can yield compounds with potent efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

For instance, a series of novel thiazole (B1198619) aminoguanidines exhibited strong activity against Gram-positive bacteria, including MRSA. nih.gov Certain N-phenyl-2-aminothiazole analogues showed promising activity against multidrug-resistant staphylococcal isolates and other clinically important pathogens, with minimum inhibitory concentrations (MICs) comparable or superior to control drugs like linezolid (B1675486) and vancomycin. nih.gov One study found that specific derivatives were particularly effective against MRSA, with MIC values eight times lower than that of norfloxacin. nih.gov

Conversely, the activity against Gram-negative bacteria such as Escherichia coli can vary. While some synthesized derivatives showed no activity against Gram-negative strains, others demonstrated that increasing molecular flexibility in the compound structure can produce analogues with strong activity against E. coli. nih.govresearchgate.net Research on other derivatives showed moderate activity against S. aureus and Bacillus subtilis. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole Aminoguanidines | S. aureus, MRSA | Moderate to good activity | nih.gov |

| Thiazole Aminoguanidines | E. coli | Active | nih.gov |

| N-Phenyl-2-aminothiazoles | MRSA | Potent activity | nih.gov |

| N-Phenyl-2-aminothiazoles | VRE | Potent activity | nih.gov |

| Substituted Thiazoles | S. aureus, B. subtilis | Moderate activity | researchgate.net |

| Substituted Thiazoles | M. luteus | Screened | researchgate.net |

The antifungal potential of the 2-aminothiazole scaffold has been explored, with many derivatives showing significant activity, particularly against Candida species. Candida albicans, a common cause of opportunistic fungal infections, is a frequent target in these studies. mdpi.com

One study identified a related compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), as a high-efficiency, broad-spectrum antifungal agent with MIC values ranging from 0.0625 to 4 µg/mL against various pathogenic fungi. nih.gov This compound was also found to inhibit the formation of C. albicans biofilms, a key virulence factor. nih.gov Other research into phenylthiazole small molecules revealed a potent compound that inhibited the growth of C. albicans at concentrations of 0.25–2 µg/mL and exhibited rapid fungicidal activity. researchgate.net Synthesized 2-amino-4-phenylthiazole (B127512) derivatives of amino acids and peptides also exhibited significant antifungal activities. asianpubs.org

Investigations have also covered other fungal species. Certain synthesized thiazole derivatives displayed distinguished antifungal activity against both C. albicans and C. glabrata. researchgate.net Additionally, some derivatives have shown activity against various Aspergillus species. researchgate.netmdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Class | Fungal Species | Reported Activity (MIC) | Reference |

|---|---|---|---|

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625-4 µg/mL | nih.gov |

| Phenylthiazole Small Molecule | C. albicans | 0.25–2 µg/mL | researchgate.net |

| Phenylthiazole Small Molecule | Aspergillus spp. | As low as 0.50 µg/mL | researchgate.net |

A significant area of research has been the evaluation of 2-aminothiazoles as potential treatments for tuberculosis (TB). nih.gov A series of 2-aminothiazoles was synthesized based on a scaffold identified in a whole-cell screen against Mycobacterium tuberculosis (Mtb). nih.govumn.edu Structure-activity relationship (SAR) studies revealed that while the central thiazole and a 2-pyridyl moiety at the C-4 position were crucial for activity, the N-2 position of the aminothiazole allowed for significant modification. nih.govumn.edu

By introducing substituted benzoyl groups at this N-2 position, researchers improved the antitubercular activity of the initial hit by more than 128-fold. nih.gov One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, demonstrated a MIC of 0.024 μM. nih.govumn.edu Other research has also highlighted the potential of related heterocyclic compounds, such as triazole thiols, which have shown promising activity against both the H37Rv and multi-drug-resistant (MDR) strains of Mtb. mdpi.com

Preclinical studies have begun to elucidate the mechanisms through which thiazole-based compounds exert their antimicrobial effects. A primary target appears to be the microbial cell wall. Research on one antifungal thiazole derivative, 2-cyclohexylidenhydrazo-4-phenyl-thiazole, indicated that it targets the cell wall of C. albicans, leading to a thinner glucan layer. nih.gov The compound's efficacy was reduced in yeast strains with defective 1,3-β-glucan synthase, further supporting this mechanism. nih.gov

For antibacterial action, potential targets for thiazole aminoguanidines have been identified as undecaprenyl diphosphate (B83284) synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes crucial for bacterial cell wall synthesis. nih.gov Another investigated mechanism involves the induction of oxidative stress. A separate antifungal agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, was found to increase reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and cell death. nih.gov

Anticancer Activity Research

The 2-aminothiazole core and related structures like 2-aminobenzothiazole (B30445) are also prominent in the search for novel anticancer agents. nih.gov These compounds have been shown to exert cytotoxic effects across a range of cancer cell lines.

Derivatives of 2-aminothiazole and 2-aminobenzothiazole have shown potent and selective activity against various cancer cell lines. The human breast cancer cell line MCF-7 has been a frequent subject of these studies. The fluorinated benzothiazole (B30560) analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) was found to induce single-strand breaks and DNA-protein cross-links in sensitive MCF-7 cells. nih.gov This compound and its relatives generate DNA adducts specifically in sensitive tumor cells. nih.gov A study on a 2-amino-4-phenylthiazole derivative demonstrated a time- and dose-dependent inhibitory effect on the proliferation of MCF-7 cells, with a calculated IC50 value of 59.24 µg/mL after 72 hours. researchgate.net

Activity has also been observed against other cell lines. A benzimidazole (B57391) derivative demonstrated potent cytotoxic action against human lung carcinoma cells (A549) and human liver cancer cells (HepG2), with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org Furthermore, a phenylthiazole natural product, Anithiactin D, was found to significantly decrease the migration and invasion of A549 lung cancer cells and AGS gastric cancer cells. mdpi.com

Table 3: Cytotoxic Activity of Selected Thiazole and Related Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-amino-4-phenylthiazole derivative | MCF-7 (Breast) | 59.24 µg/mL (72h) | researchgate.net |

| 2-amino-4-phenylthiazole derivative | AGS (Gastric) | 28.01 µg/mL (72h) | researchgate.net |

| Benzimidazole derivative | A549 (Lung) | 15.80 μM | jksus.org |

| Benzimidazole derivative | HepG2 (Liver) | 15.58 μM | jksus.org |

| Benzimidazole derivative | MCF-7 (Breast) | Active | jksus.org |

| Anithiactin D (Phenylthiazole) | A549 (Lung) | Inhibits migration & invasion | mdpi.com |

Elucidation of Molecular Targets in Antineoplastic Pathways

The antineoplastic properties of 2-aminothiazole derivatives are often attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. Research has identified several key proteins and pathways that are modulated by these compounds.

Estrogen Receptors (ER): The development of breast cancer is significantly influenced by estrogen receptors (ERs). researchgate.net Thiazole scaffolds have been explored for their potential to selectively target these receptors. researchgate.net In silico studies involving molecular docking have been used to assess the binding capacity of 4-phenylthiazol-2-amine derivatives to the ER-α protein target. researchgate.net These studies indicate that certain derivatives can fit within the active site of the protein, suggesting a potential mechanism for anti-breast cancer activity. researchgate.net Similarly, 2-(4-Aminophenyl)benzothiazoles, which are structurally related, have shown potent, selective anti-tumour properties in vitro and in vivo, with activity profiles that include both ER-positive and ER-negative breast cancer cell lines. rjptonline.orgrasayanjournal.co.in

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription and a critical factor for the survival of cancer cells, which often rely on anti-apoptotic proteins. nih.govresearchgate.netnih.gov Inhibition of CDK9 can reinstate apoptosis (programmed cell death) in these cells. nih.govresearchgate.netnih.gov A series of 4-thiazol-2-anilinopyrimidine derivatives have been designed and shown to be highly potent and selective inhibitors of CDK9. nih.govresearchgate.net One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. nih.govresearchgate.net This inhibition of CDK9 leads to a reduction in the expression of the Mcl-1 anti-apoptotic protein, subsequently triggering apoptosis in human cancer cells. nih.gov

| Compound | CDK9 IC50 (nM) | Selectivity (CDK2/CDK9) |

|---|---|---|

| 12u | 7 | >80-fold |

Tubulin: The microtubule network, composed of tubulin polymers, is essential for cell division, making it a prime target for anticancer drugs. mdpi.com Several 2-amino-4-phenylthiazole derivatives have been reported to inhibit tubulin polymerization, thereby disrupting microtubule formation and suppressing cell division. mdpi.com For instance, a series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and evaluated as potential tubulin polymerization inhibitors. mdpi.com Certain compounds from this series showed superior cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range. mdpi.com

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane protein that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). ijpsdronline.com Thiazole-containing peptidomimetic analogues have been developed to modulate P-gp activity. ijpsdronline.com Some of these compounds, featuring a (S)-valine-derived thiazole scaffold, have been shown to inhibit P-gp's ATPase activity and reverse paclitaxel (B517696) resistance in cells overexpressing the protein. ijpsdronline.com This suggests that such derivatives could be used to overcome MDR in cancer treatment. ijpsdronline.com

Mechanisms of Apoptosis Induction

Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanistic pathways, a critical factor in reducing tumor growth. researchgate.net

Caspase Pathway Activation: The activation of caspases, a family of cysteine proteases, is a central event in the execution of apoptosis. Studies on 4-methylthiazole (B1212942) have demonstrated its ability to induce apoptosis in K562 leukemia cells through the activation of Caspase-3. researchgate.net This activation is a key step in the apoptotic cascade that leads to the dismantling of the cell. researchgate.net

Bcl-2 Inhibition and Mitochondrial Pathway: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial pathway of apoptosis. ijpsjournal.comekb.eg This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax and Bak). ekb.egajol.info The balance between these proteins determines whether a cell undergoes apoptosis. ekb.eg Thiazole derivatives can trigger apoptosis by disrupting this balance. For example, CDK9 inhibition by certain thiazole compounds reduces the levels of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. nih.gov Furthermore, 4-methylthiazole has been shown to induce apoptosis through mitochondrial pathways, evidenced by cytochrome c release and depolarization of the mitochondrial membrane in leukemia cells. researchgate.net This indicates that the compound disrupts mitochondrial integrity, a key event in the intrinsic apoptotic pathway. researchgate.netijpsjournal.com Research has confirmed that thiazole derivatives can promote apoptosis by increasing the expression of pro-apoptotic genes like TP53, BAX, and BAK. researchgate.net

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of the 2-aminothiazole core has been investigated through its interaction with key enzymes involved in the inflammatory cascade.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-1, Cyclooxygenase-2, 5-Lipoxygenase)

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation, making it a primary target for anti-inflammatory drugs. Studies on various thiazole-based compounds have explored their inhibitory effects on these enzymes. For instance, linking two 3,4-dimethoxyphenylthiazolidine-4-one molecules resulted in good COX-2 inhibitors with high selectivity over COX-1. The selectivity towards COX-2 is often influenced by the nature of substituents on the phenyl rings of the thiazole derivative.

5-Lipoxygenase (5-LOX): The 5-LOX enzyme is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators involved in diseases like asthma. Several N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated as direct inhibitors of 5-LOX. One study identified N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a potent 5-LOX inhibitor with an IC50 value of 127 nM. Additionally, other chalcogen-containing compounds, such as 4-(4-benzylphenyl) thiazol-2-amine (ARM1), have been shown to selectively inhibit the epoxide hydrolase activity of Leukotriene A4 hydrolase (LTA4H) and also block 5-LOX activity in leukocytes. A compound known as CBS-113 A, or 2-(2-Hydroxy-4-methylphenyl)aminothiazole hydrochloride, has been identified as a dual inhibitor, targeting both cyclooxygenase and 5-lipoxygenase at micromolar concentrations.

| Compound | Target Enzyme | IC50 |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) | 5-LOX | 127 nM |

| Compound 3b (derivative of 3a) | 5-LOX | 35 nM |

| Compound 3c (derivative of 3a) | 5-LOX | 25 nM |

| 4-(4-benzylphenyl) thiazol-2-amine (ARM1) | LTA4H | 0.6 µM |

Evaluation in In Vitro Models of Inflammation

The enzymatic inhibitory activities of thiazole derivatives translate to measurable anti-inflammatory effects in cellular models. For example, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been examined for their anti-inflammatory activity in various in vitro assays. Compounds that potently inhibit 5-LOX also demonstrated significant inhibition in cell-based assays. Furthermore, chalcogen-containing inhibitors like ARM1 were shown to block the biosynthesis of inflammatory mediators 5S-HETE and LTB4 in stimulated polymorphonuclear neutrophils (PMNs). The compound CBS-113 A was also found to inhibit the oxygen burst of stimulated leukocytes and the release of an interleukin 1-like compound from vascular endothelial cells in culture, further supporting its anti-inflammatory potential.

Exploration of Other Pharmacological Activities

Antidiabetic Research

The thiazole nucleus is a key structural component in several established antidiabetic drugs, including rosiglitazone (B1679542) and pioglitazone, which primarily target the PPAR-gamma receptor. nih.govresearchgate.net This has spurred research into novel thiazole derivatives as potential agents for managing diabetes mellitus. nih.govresearchgate.netmdpi.com

The therapeutic potential of thiazole derivatives in diabetes extends beyond PPAR modulation. Studies have identified other enzymes and receptors involved in diabetes pathogenesis that can be targeted by these compounds, such as α-amylase and α-glucosidase. researchgate.net These enzymes are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. researchgate.net For instance, certain hydrazine clubbed thiazole derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase. ijpsdronline.com In one study, a synthesized thiazole analogue demonstrated highly potent activity against α-glucosidase with an IC50 value of 0.69 µM, which was comparable to the standard drug acarbose.

In vivo studies on animal models have also shown promising results. Thiazole fused pyridine (B92270) derivatives were found to effectively reduce fasting blood glucose levels in Swiss albino mice. nih.gov Similarly, other synthesized thiazole compounds have been shown to significantly reduce hyperglycemia and restore pancreatic insulin (B600854) secretion in diabetic rat models. These findings highlight the potential of the thiazole scaffold in developing new therapeutic agents for the treatment of diabetes. researchgate.net

Anticonvulsant Research

Investigations into related structures, such as thiazolidin-4-one substituted thiazoles, have identified compounds with notable antiepileptic potency. biointerfaceresearch.com These studies often utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice to assess efficacy. biointerfaceresearch.comnih.gov For example, a series of novel thiazolidin-4-one substituted thiazoles showed varying degrees of antiepileptic potency, with one of the most active derivatives identified as 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one. biointerfaceresearch.com Similarly, other research on substituted phenylthiazole derivatives has reported excellent anti-convulsant activity in various rat models of induced convulsions. ajrconline.org These findings underscore the potential of the thiazole nucleus as a pharmacophore for anticonvulsant drug discovery, though direct evidence for 4-(4-(Aminomethyl)phenyl)thiazol-2-amine is currently lacking.

Table 1: Representative Anticonvulsant Activity of Various Thiazole Derivatives (Note: Data does not pertain to this compound)

| Compound Class | Model | Observation | Reference |

| Thiazolidin-4-one substituted thiazoles | MES and scPTZ (mice) | Compounds displayed varying degrees of antiepileptic potency. | biointerfaceresearch.com |

| Substituted phenylthiazoles | MES, Pentylenetetrazole, and Strychnine-induced convulsions (rats) | Several derivatives exhibited excellent anti-convulsant activity. | ajrconline.org |

| 2-Amino-5-aryl-1,3,4-thiadiazole derivatives | MES and PTZ (mice) | A lead compound showed significant activity in both models. | ptfarm.pl |

| Thiazole-Bearing 4-Thiazolidinones | MES and Pentylenetetrazole (mice) | Certain derivatives showed excellent anticonvulsant activity in both assays. | mdpi.com |

Antiviral Research, including Anti-HIV Potentials

There is no specific preclinical data available on the antiviral or anti-HIV activity of this compound. However, the 2-aminothiazole scaffold is a well-established structural motif in the design of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). scholarsresearchlibrary.commdpi.com

Research into this class of compounds has identified derivatives with significant inhibitory activity against various viruses. For instance, certain substituted aminothiazole derivatives have demonstrated notable antiviral activity against the Influenza A virus, comparable to standard drugs like oseltamivir (B103847) and amantadine. nih.gov In the context of HIV, the 2-amino-4-phenylthiazole moiety has been explored as an inhibitor of the HIV-1 nucleocapsid protein (NC), which is a crucial target for antiretroviral therapy due to its central role in virus replication. nih.gov Studies have focused on designing specific NC inhibitors that can compete for nucleic acid binding, leading to the characterization of compounds with in vitro antiviral activity. nih.gov Other research has explored thiazole-benzimidazole hybrids that exhibit broad-spectrum antiviral activity by inhibiting HIV-1 reverse transcriptase (RT). doi.org This body of research highlights the versatility of the 2-aminothiazole scaffold in antiviral drug discovery, although the potential of this compound itself remains to be investigated.

Table 2: Representative Anti-HIV / Antiviral Activity of 2-Aminothiazole Derivatives (Note: Data does not pertain to this compound)

| Compound Class | Viral Target | Mechanism of Action | Reference |

| Bifunctional Aminothiazoles | HIV-1 Nucleocapsid Protein (NC) | NC Inhibition | nih.gov |

| Substituted Aminothiazoles | Influenza A (H1N1) | Not specified | nih.gov |

| Thiazole-benzimidazole hybrids | HIV-1 Reverse Transcriptase (RT) | RT Inhibition | doi.org |

| 3,4-diaryl-3H-thiazol-2-ylidene)pyrimidin-2-yl amines | HIV | Not specified | scholarsresearchlibrary.com |

Factor Xa Inhibition Research

Specific investigations into the Factor Xa (FXa) inhibitory potential of this compound have not been reported in the available scientific literature. Factor Xa is a critical enzyme in the blood coagulation cascade, making it a key target for the development of modern anticoagulant drugs. researchgate.net

While direct evidence is absent for the subject compound, research into FXa inhibitors has explored a vast chemical space. Some studies have synthesized rivaroxaban (B1684504) derivatives that incorporate a thiazole carboxylic acid moiety, linking the thiazole scaffold to research in this therapeutic area. researchgate.net Other work has focused on developing novel inhibitors based on different scaffolds, such as triazole derivatives. nih.govacs.org In one such study, an amino-thiazole moiety was initially used to engineer certain molecular characteristics, although the most potent inhibitors were ultimately based on a triazole core. nih.govacs.org The current body of evidence does not suggest that the 2-aminothiazole structure is a primary scaffold for potent Factor Xa inhibition, and no data exists to link this compound to this activity.

Table 3: Representative Research on Thiazole-Containing Compounds in Coagulation Factor Inhibition (Note: Data does not pertain to this compound)

| Compound Class | Target | Observation | Reference |

| Rivaroxaban derivatives | Factor Xa | Synthesis of derivatives containing a thiazole carboxylic acid. | researchgate.net |

| Amino-thiazole based molecules | Factor XIIa | Synthesized as part of a library to screen for inhibitors. | nih.govacs.org |

| Triazole-based molecules | Factor XIIa | Identified as potent and selective inhibitors. | nih.govacs.org |

Antioxidant Activity Studies

Preclinical studies specifically evaluating the antioxidant activity of this compound are not found in the reviewed literature. Nonetheless, the broader class of aminothiazole compounds has been the subject of numerous antioxidant studies, demonstrating significant potential for scavenging free radicals and mitigating oxidative stress. mdpi.comnih.gov

The 2-aminothiazole nucleus is considered a promising scaffold for developing new antioxidant agents. nih.gov Research on various derivatives has confirmed their ability to act as free radical scavengers. For example, a dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), showed concentration-dependent antioxidant ability in multiple biochemical assays, including the inhibition of ABTS radical formation and scavenging of hydroxyl and nitric oxide radicals. nih.gov Mechanistic studies revealed that this analogue scavenges peroxyl radicals with a high bimolecular rate constant. nih.gov Other studies on novel aminothiazole derivatives have also demonstrated antioxidant activity through various methods, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov These findings collectively suggest that the 2-aminothiazole chemical structure is a promising starting point for the development of novel antioxidants. mdpi.com

Table 4: Representative Antioxidant Activity of 2-Aminothiazole Derivatives (Note: Data does not pertain to this compound)

| Compound | Assay | Key Finding | Reference |

| (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole) | ABTS, Deoxyribose degradation, NO scavenging | Showed concentration-dependent antioxidant ability and scavenged multiple radical species. | nih.gov |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free radical scavenging | Pointed to an important antioxidant potential. | mdpi.com |

| Novel aminothiazoles with various phenyl substituents | DPPH, Reducing power, FRAP | Demonstrated antioxidant activity. | nih.gov |

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Investigation of Thiazole (B1198619) Ring Substitution Effects on Biological Activity

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating the biological activity of its derivatives. researchgate.net Research has shown that even minor modifications to the thiazole core can lead to significant changes in potency and selectivity. For instance, in the context of anticancer drug design, the introduction of a methyl group at the C4- or C5-position of the thiazole ring in some derivatives led to a decrease in cytotoxic potency. nih.gov Conversely, the incorporation of 4,5-butylidene and benzylic amines on the thiazole scaffold was found to be beneficial for improving cytotoxicity. nih.gov

In the development of Aurora kinase inhibitors, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent cytotoxic agents against cancer cell lines. ebi.ac.uk This highlights the importance of the substitution at the 5-position of the thiazole ring for this specific biological target. Further studies on 2-aminothiazole (B372263) derivatives have demonstrated that a wide range of substitutions at the 2-, 4-, and 5-positions can be explored to optimize activity against various targets, including Mycobacterium tuberculosis. researchgate.net

The electronic properties of substituents on the thiazole ring are also crucial. For example, in a series of aminothiazole derivatives, compounds bearing a 4-cyanophenyl substituent on the thiazole ring demonstrated the highest cytotoxic properties. nih.gov This suggests that electron-withdrawing groups at this position can enhance activity. Similarly, another compound with a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity. nih.gov

The following table summarizes the effects of various substitutions on the thiazole ring on different biological activities:

| Substitution Position | Substituent | Biological Target/Activity | Effect on Activity |

| C4 or C5 | Methyl | Cancer Cell Lines | Decreased Potency nih.gov |

| C4 and C5 | Butylidene | Cancer Cell Lines | Increased Cytotoxicity nih.gov |

| C5 | Pyrimidin-2-amine | Aurora Kinase | Potent Cytotoxicity ebi.ac.uk |

| C4 | 4-Cyanophenyl | Cancer Cell Lines | Highest Cytotoxicity nih.gov |

| C4 | 4-Trifluoromethylphenyl | Influenza A | Significant Antiviral Activity nih.gov |

Impact of Modifications on the 4-(4-(Aminomethyl)phenyl) Moiety

The aminomethyl group attached to the phenyl ring is a key functional group that often contributes significantly to the biological activity of "4-(4-(Aminomethyl)phenyl)thiazol-2-amine" and its derivatives. This group can participate in crucial hydrogen bonding interactions with target proteins, anchoring the ligand in the binding site. In the context of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, the modification of this part of the molecule is a key area of SAR studies. nih.gov While direct studies on the aminomethyl group of the title compound are limited in the provided search results, the general principles of medicinal chemistry suggest that its basicity and steric bulk are important parameters to consider for optimizing interactions with biological targets.

In the development of 5-lipoxygenase (5-LOX) inhibitors, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent compound. rsc.org This suggests that an electron-withdrawing group at the para position of the phenyl ring is favorable for this particular activity. Further studies on 2-aminothiazole derivatives have shown that both electron-withdrawing and electron-donating groups on the phenyl ring can yield similar activities, indicating that the position of the substituent may be more critical than its electronic nature in some cases. nih.gov

For antiplasmodial activity, the best results were obtained with compounds that had the phenyl ring substituted with hydrophobic electron-withdrawing groups. nih.gov This highlights the importance of both hydrophobicity and electronic effects for this specific application. In another study, the presence of a 3,4,5-trimethoxy substitution on the phenyl ring was found to be indispensable for anti-tubercular activity. nih.gov

The following table provides a summary of the influence of phenyl ring substituents on various biological activities:

| Substituent Position | Substituent Type | Biological Target/Activity | Effect on Activity |

| para | Electron-withdrawing (Fluoro) | 5-Lipoxygenase (5-LOX) | Potent Inhibition rsc.org |

| para | Electron-withdrawing/donating | Antimicrobial | Similar Activities nih.gov |

| Not specified | Hydrophobic electron-withdrawing | Antiplasmodial | Optimal Activity nih.gov |

| 3, 4, 5 | Methoxy (Electron-donating) | Anti-tubercular | Indispensable for Activity nih.gov |

Conformational Analysis and Steric Hindrance in Ligand-Target Interactions

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. Conformational analysis of thiazole-containing compounds has revealed that the thiazole ring can significantly influence the conformational preferences of adjacent chemical moieties. nih.gov The formation of a thiazole ring within a peptide backbone, for instance, leads to a rigid seven-bond motif, which reduces the flexibility of the molecule. researchgate.net This conformational rigidity can be advantageous in drug design, as it can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding.

Steric hindrance is another important factor to consider in ligand-target interactions. The size and shape of substituents on the "this compound" scaffold can either facilitate or hinder the optimal binding of the molecule to its target. For example, in the development of dual sEH/FAAH inhibitors, the replacement of a benzothiazole (B30560) moiety with a 4-phenylthiazole (B157171) group was found to be crucial for maintaining potent dual inhibition, suggesting that the steric bulk and conformational properties of this part of the molecule are finely tuned for interacting with both enzymes. nih.gov Molecular docking studies are often employed to visualize and predict how steric clashes or favorable steric interactions might influence the binding affinity of a ligand.

Rational Design Strategies for Optimizing Potency, Selectivity, and Bioavailability

Rational drug design relies heavily on the insights gained from SAR studies to guide the synthesis of new and improved compounds. For "this compound" and its derivatives, several strategies can be employed to optimize their pharmacological properties.

One common strategy is isosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. This can be used to improve bioavailability or metabolic stability without sacrificing potency. Another approach is scaffold hopping, where the core thiazole ring is replaced with a different heterocyclic system to explore new chemical space and potentially discover novel biological activities.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for rational design. By understanding the key interactions between a ligand and its target at the atomic level, medicinal chemists can design modifications that enhance binding affinity and selectivity. For example, in the design of novel c-Met inhibitors, a bioactive 2-amino-4-phenylthiazole (B127512) scaffold was used as a starting point, and modifications were made based on the cocrystal structure of an existing inhibitor bound to the target. researchgate.net

The optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is also a critical aspect of rational drug design. This can involve modifying the lipophilicity of the molecule, introducing or removing metabolic soft spots, and incorporating functional groups that enhance membrane permeability.

Comparative SAR Analysis with Related Thiazole-Based Scaffolds

Comparing the SAR of "this compound" with that of other thiazole-based scaffolds can provide valuable insights into the specific structural requirements for a given biological activity. For instance, in a study on dual sEH/FAAH inhibitors, the replacement of a benzothiazole ring with a 4-phenylthiazole moiety was found to be the only modification that yielded a potent dual inhibitor. nih.gov This suggests that the 4-phenylthiazole scaffold has unique properties that are essential for interacting with both enzymes.

In the context of kinase inhibition, the 2-aminothiazole scaffold has been identified as a novel template for the design of potent inhibitors. nih.gov The SAR of these compounds can be compared with that of other kinase inhibitor scaffolds to understand the common features required for kinase binding, as well as the specific interactions that contribute to selectivity for a particular kinase.

By analyzing the SAR of a diverse range of thiazole-containing compounds, medicinal chemists can identify common pharmacophores and develop predictive models that can guide the design of new molecules with desired biological activities. This comparative approach is essential for advancing the field of drug discovery and developing new therapies for a wide range of diseases.

Computational Chemistry and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information on the binding mode and affinity.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are instrumental in predicting how 2-aminothiazole (B372263) derivatives, a class to which 4-(4-(Aminomethyl)phenyl)thiazol-2-amine belongs, bind to the active sites of biological macromolecules. These simulations calculate the binding energy, which is a measure of the affinity between the ligand and the target. For instance, studies on various 2-aminothiazole derivatives have shown their potential to bind to different protein targets with significant binding affinities. The docking scores, typically expressed in kcal/mol, indicate the stability of the ligand-receptor complex. While specific docking studies on this compound are not extensively detailed in the available literature, the methodologies are well-established. For example, in studies of similar compounds, docking simulations have been used to predict their binding to targets like aurora kinase and oxidoreductase proteins. asianpubs.orgacs.org The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

A representative example of docking results for analogous compounds is often presented in a tabular format, showcasing the binding energies against specific protein targets.

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

| 2-Aminothiazole Derivative | Oxidoreductase (PDB: 2CDU) | -6.64 |

| 2-Aminothiazole Derivative | Aurora Kinase (PDB: 1MQ4) | -9.67 |

This table presents illustrative data from studies on 2-aminothiazole derivatives to demonstrate the type of information generated from molecular docking simulations. asianpubs.orgacs.org

Identification of Key Amino Acid Residues and Active Site Interactions

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the active site of the target protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For 2-aminothiazole derivatives, docking studies have revealed key interactions such as hydrogen bonding between the amino group of the thiazole (B1198619) ring and specific residues like serine and isoleucine. researchgate.net The phenyl group, similar to the one in this compound, often engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. nih.gov The aminomethyl group could further form hydrogen bonds or electrostatic interactions, enhancing the binding affinity. Identifying these key interactions helps in structure-activity relationship (SAR) studies, guiding the modification of the lead compound to improve its binding characteristics.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds. These methods provide a deeper understanding of the intrinsic properties of molecules like this compound.

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For 2-aminothiazole derivatives, quantum chemical calculations have been used to determine these parameters. researchgate.netatlantis-press.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule and helps in predicting how it will interact with other molecules. nih.govosti.gov The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For molecules with amine and thiazole moieties, the nitrogen and sulfur atoms are typically in regions of negative potential, indicating their role in forming hydrogen bonds or coordinating with metal ions.

Illustrative Quantum Chemical Parameters for a 2-Aminothiazole Derivative:

| Parameter | Value (eV) |

| HOMO Energy | -5.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.31 |

This table provides example data for a 2-aminothiazole derivative to illustrate the outputs of quantum chemical calculations. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Quantum chemical calculations can be used to model reaction pathways and determine the energy barriers for chemical transformations. This is particularly relevant for understanding the metabolism of drug molecules. For instance, studies on thiazole-containing drugs have utilized quantum chemical methods to investigate their biotransformation by cytochrome P450 enzymes. nih.gov These calculations can predict the most likely sites of metabolism on the molecule and the formation of reactive metabolites. By understanding these pathways, potential toxicities can be anticipated and mitigated during the drug design process.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. Various computational models are used to predict properties such as intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability.

For 2-aminothiazole derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness. researchgate.netmdpi.comnih.govmdpi.com These studies often use Lipinski's rule of five as a preliminary filter for oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it has: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5. Many 2-aminothiazole derivatives have been shown to comply with these rules. researchgate.net

Computational tools can also predict more specific ADME parameters. For example, predicted human intestinal absorption for 2-aminothiazol-4(5H)-one derivatives was found to be excellent, with values ranging from 90.77% to 95.75%. mdpi.com Furthermore, these models can predict potential interactions with metabolic enzymes like cytochrome P450s, indicating whether a compound is likely to be a substrate or an inhibitor of these enzymes. mdpi.com

Predicted ADME Properties for a Class of 2-Aminothiazole Derivatives:

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| CYP2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | 0 violations |

This table shows representative predicted ADME properties for 2-aminothiazole derivatives based on in silico models. researchgate.netmdpi.com

Virtual Screening and Computational Library Design for Novel Derivatives

The scaffold of 4-phenylthiazol-2-amine and its derivatives has become a focal point in computational chemistry for the discovery of novel therapeutic agents. Virtual screening and the computational design of compound libraries are key in silico methodologies employed to explore the therapeutic potential of this chemical class against various biological targets. These approaches allow for the rapid and cost-effective evaluation of large numbers of molecules, prioritizing those with the highest probability of biological activity for synthesis and experimental testing.

Virtual Screening Applications

Virtual screening campaigns often utilize the 4-phenylthiazol-2-amine core to identify lead compounds for specific diseases. A notable application is in the search for new anti-breast cancer agents. nih.govresearchgate.net In these studies, libraries of 4-phenylthiazol-2-amine derivatives are docked against the estrogen receptor-alpha (ER-α), a key target in breast cancer therapy. nih.govrjeid.com Using software such as Schrodinger, researchers can predict the binding affinity and orientation of these compounds within the active site of the receptor. nih.govresearchgate.net

The results of such screenings have shown that many derivatives exhibit better theoretical binding scores than the standard drug, tamoxifen. nih.govrjeid.com For instance, a series of ten synthesized 4-phenylthiazol-2-amine derivatives (3a-j) demonstrated docking scores ranging from -6.658 to -8.911 kcal/mol, compared to tamoxifen's score of -6.821 kcal/mol. nih.gov These computational findings suggest that the derivatives fit effectively into the same hydrophobic pocket of the ER-α protein as tamoxifen, indicating their potential as potent inhibitors. nih.govresearchgate.net

Table 1: Molecular Docking Scores of 4-Phenylthiazol-2-amine Derivatives against ER-α

Data sourced from a study on putative anti-breast cancer agents. nih.gov

Computational Library Design

The 2-aminothiazole framework serves as a versatile scaffold for the design of computational libraries aimed at diverse biological targets. nih.gov The process begins with a core structure, which is then systematically modified with various functional groups to create a library of virtual compounds. This design process is often guided by the structural characteristics of known inhibitors or the topology of a target's active site. researchgate.net

For example, in the development of Rho-associated kinase (ROCK) II inhibitors, a series of 4-aryl-5-aminoalkyl-thiazole-2-amines were designed and synthesized. nih.gov The design strategy involves modifying the aryl group at the 4-position and the aminoalkyl group at the 5-position of the thiazole ring to optimize interactions with the kinase domain. nih.gov Similarly, researchers have designed and synthesized libraries of 2-aminothiazole derivatives to target fungal pathogens, cancer cell lines, and phosphodiesterase-5. nih.govnih.govresearchgate.net

In the quest for new antioxidants, computer-aided drug design and Quantitative Structure-Activity Relationship (QSAR) modeling have been applied to a series of 2-aminothiazole sulfonamide derivatives. excli.de By establishing a correlation between the chemical structures and their antioxidant activities, these models guide the design of new derivatives with predicted enhanced potency. excli.de This approach not only streamlines the discovery process but also provides insights into the structural features crucial for biological activity.

Another strategy involves creating hybrid molecules. For instance, new pyran, pyridine (B92270), and thiazole derivatives have been synthesized using a 2-amino-4-phenylthiazole (B127512) starting material for evaluation as antitumor agents. scirp.org The design of these libraries is based on the principle of combining different pharmacophores to achieve enhanced or novel biological activities. scirp.org

Table 2: Examples of Designed 2-Aminothiazole Derivatives and Their Targets

The integration of these in silico methodologies provides a powerful platform for modern drug discovery, enabling the efficient design and screening of novel derivatives based on the this compound scaffold for a wide array of therapeutic applications.

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents Utilizing the 4-(4-(Aminomethyl)phenyl)thiazol-2-amine Scaffold

The 2-aminothiazole (B372263) core is a privileged structure in medicinal chemistry, forming the basis of clinically used drugs like the kinase inhibitor Dasatinib. nih.gov The this compound scaffold is poised for development into a new generation of therapeutic agents, particularly in oncology. Researchers are actively designing and synthesizing derivatives with potent and selective activities against various cancer cell lines, including those resistant to current treatments. nih.govnih.gov

Future work will likely focus on modifying the scaffold to enhance its pharmacokinetic properties and target specificity. By exploring substitutions on both the phenyl ring and the aminothiazole core, scientists aim to create compounds that can overcome drug resistance and offer improved therapeutic windows. nih.govnih.gov For instance, derivatives have been synthesized that show significant antiproliferative activity against human breast, lung, and colon cancer cell lines. nih.govnih.gov

Table 1: Examples of Bioactive 2-Aminothiazole Derivatives and Their Therapeutic Potential

| Derivative Class | Therapeutic Target/Application | Key Findings |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Family | Anticancer (Melanoma, Pancreatic Cancer, CML) | Lead compounds showed high in vitro potency against sensitive and resistant cancer cell lines and reduced tumor growth in vivo. nih.gov |

| 2-amino-4-phenylthiazole (B127512) Derivatives | Anticancer (HT29 colon cancer) | A derivative with a 3,4-diCl-benzene ring exhibited outstanding growth inhibitory effects. nih.govresearchgate.net |

| Thiazole (B1198619)–Amino Acid Hybrids | Anticancer (Lung, Cervical, Breast) | Hybrids displayed good cytotoxicity with low IC50 values, in some cases stronger than the standard drug 5-fluorouracil. researchgate.net |

| 4-(4-chlorophenyl)thiazol-2-amines | Neurodegenerative Therapeutics | Compounds showed potential based on dual inhibition of DNase I and 5-LO, suggesting anti-inflammatory properties. mdpi.com |

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action

While much research has focused on the anticancer properties of aminothiazole derivatives, the full biological potential of the this compound scaffold remains largely untapped. researchgate.netnih.govnih.gov Future investigations will aim to identify novel biological targets and elucidate new mechanisms of action. This exploration could reveal applications in areas beyond oncology, such as neurodegenerative diseases, metabolic disorders, and infectious diseases. mdpi.comnih.gov

For example, certain 2-aminothiazole derivatives have been identified as inhibitors of enzymes like glutaminase, which is crucial for the metabolism of cancer cells, and Poly(ADP-Ribose) Polymerase-1 (PARP-1), involved in DNA repair. mdpi.comresearchgate.net Further screening of compound libraries based on this scaffold against diverse enzyme and receptor panels will be critical in uncovering new therapeutic opportunities. The induction of both apoptosis and autophagy by a lead compound from an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series highlights the potential for discovering compounds with unique, multi-faceted mechanisms of action. nih.gov

Application in Chemical Biology as Molecular Probes for Biological Pathways

The inherent properties of the aminothiazole ring system make it suitable for the development of molecular probes. Its structure can be modified to incorporate fluorescent tags or other reporter groups without losing its ability to bind to specific biological targets. nih.gov A fluorescein-labeled derivative has already been successfully used as a quantitative probe to identify inhibitors of Karyopherin-β1 (KPNB1), a protein involved in nuclear transport. nih.gov

Future research will focus on creating a toolkit of probes based on the this compound scaffold. These tools will enable researchers to visualize and study complex biological pathways in real-time within living cells. Such probes could be invaluable for understanding disease progression, identifying new drug targets, and validating the mechanism of action of novel therapeutic agents.

Integration of Advanced Synthetic Methodologies with Computational Design for Accelerated Discovery

To accelerate the discovery of new drug candidates, modern medicinal chemistry is increasingly integrating computational design with advanced synthetic techniques. nih.govresearchgate.net For the this compound scaffold, computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity of virtual compounds to specific targets. nih.govnih.gov

This in silico screening allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net Combining these computational predictions with efficient, modern synthetic methods, such as microwave-assisted synthesis, enables the rapid generation and evaluation of focused compound libraries, significantly speeding up the drug discovery and optimization cycle. mdpi.comnih.gov

Potential for Designing Multitarget Ligands with Broad-Spectrum Activities

The growing understanding of the complex nature of diseases like cancer and diabetes has led to increased interest in multitarget ligands or "polypharmacology". nih.govrsc.org Instead of hitting a single target, these molecules are designed to modulate multiple nodes within a disease network, potentially leading to higher efficacy and a lower likelihood of developing resistance.

The this compound scaffold is an ideal starting point for designing such multitarget agents. For example, researchers have successfully designed dual inhibitors of Bcr-Abl and histone deacetylase (HDAC) based on an aminothiazole core, combining two distinct anticancer activities into a single molecule. rsc.org Other derivatives have shown promise as dual inhibitors of aldose reductase and protein tyrosine phosphatase 1B, targets relevant to diabetes and its complications. nih.gov The scaffold's chemical tractability allows for the strategic incorporation of different pharmacophores to engage multiple targets simultaneously, opening up possibilities for creating broad-spectrum antiviral, antibacterial, or anticancer agents. nih.gov

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (EWGs) : Para-substituted halogens (e.g., Br) enhance antimicrobial and anticancer activity by increasing electrophilicity. For example, 4-(4-bromophenyl)thiazol-2-amine derivatives exhibit IC50 = 2.01 µM against HT29 cells .

- Aminomethyl Group : Enhances solubility and bioavailability compared to hydrophobic substituents (e.g., tert-butyl). Use logP calculations to balance lipophilicity (optimal range: 2–3) .

Advanced: What strategies resolve contradictions in biological data across studies?

Case Study :

If one study reports high anticancer activity (IC50 = 1.5 µM) but another shows no effect:

Assay Variability : Confirm consistent cell line passage numbers (e.g., HT29 at passage 15–20).

Compound Purity : Verify via HPLC (>95% purity; impurities >5% can skew results) .

Solvent Effects : DMSO concentration >0.1% may inhibit cell growth. Use fresh stock solutions .

Advanced: How can computational modeling guide the design of derivatives?

Q. Methodological Workflow :